Bismuth citrate

Übersicht

Beschreibung

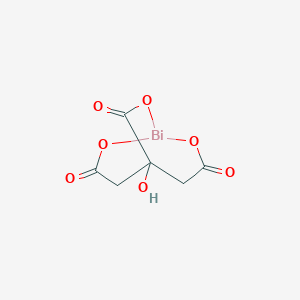

Bismuth citrate is a synthetically produced crystalline salt of bismuth and citric acid . It is used in cosmetics and personal care products, particularly as a hair colorant . It is a main-group metal complex of bismuth (III) with three citrate ligands .

Synthesis Analysis

The formation of bismuth citrate of the type BiC6H5O7 occurs in the temperature range 50-70°C at pH 0.5-0.7 . The product obtained is characterized by methods of chemical analysis, X-ray powder diffraction, IR spectroscopy, and differential thermal analysis .Molecular Structure Analysis

Bismuth citrate has a molecular formula of BiC6H5O7 . Its molecular weight is 398.08 g/mol . The IUPAC name for bismuth citrate is bismuth;2-hydroxypropane-1,2,3-tricarboxylate .Chemical Reactions Analysis

The reaction in a Bi(NO3)3-Na3Hcit-(H2O+glycerol) system was studied in a wide range of component ratios . Poorly soluble phases of Bi(Hcit)x(OH)3(1−x)·mH2O (x < 1) and sodium bismuth citrate NaBiCit·3H2O were obtained .Physical And Chemical Properties Analysis

Bismuth citrate is a color additive . It contains a citrate (3-) . It is a semimetal with interesting physical, electrical, and chemical properties .Wissenschaftliche Forschungsanwendungen

Combined Cancer Therapy

Bismuth-containing nanoparticles (BiNPs) have been used in combined cancer therapy . They have desirable performance for photothermal and radiation therapy (RT) .

Multimodal Imaging

BiNPs are also used in multimodal imaging . This is a technique that combines multiple imaging modalities to provide more information about the area being studied .

Theranostics

Theranostics is another field where BiNPs have found application . This involves the combination of therapeutic and diagnostic capabilities into a single agent, providing a promising approach towards personalized medicine .

Drug Delivery

Bismuth-based compounds, including Bismuth citrate, have been used extensively in drug delivery . They can be used to deliver drugs to specific parts of the body .

Antimicrobial Activity

Bismuth derivatives, including Bismuth citrate, have been widely used for their antimicrobial properties . They are effective in the treatment of peptic ulcers, functional dyspepsia, and chronic gastritis .

Anticancer Activity

Bismuth compounds have also been extensively explored for their anticancer properties . They have shown promise in the treatment of various types of cancer .

Biosensing

Bismuth-based nanoparticles have been used in the fabrication of biosensors . These sensors can detect the presence of biological molecules .

Tissue Engineering

Lastly, BiNPs have found application in tissue engineering . They can be used in regenerative medicine, particularly bone engineering .

Wirkmechanismus

Target of Action

Bismuth citrate primarily targets the bacterium Helicobacter pylori , which is known to cause various gastric diseases such as gastritis, peptic ulcerations, and even gastric cancer . Bismuth citrate also interacts with various proteins and enzymes inside the cells of H. pylori .

Mode of Action

Bismuth citrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity . Once inside the cells of H. pylori, bismuth may bind to various proteins/enzymes and in turn perturb a variety of biological pathways . It has been reasoned to interfere with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms .

Biochemical Pathways

Bismuth citrate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Pharmacokinetics

The pharmacokinetic parameters, including maximum serum concentration (Cmax) and area under the curve concentration–time curve (AUC 0–t and AUC 0–∞), were evaluated via noncompartment analysis .

Result of Action

The molecular and cellular effects of bismuth citrate’s action primarily involve the inhibition of the growth of H. pylori . This is achieved through the disruption of various biological pathways within the bacterium, leading to its inability to function and proliferate effectively .

Action Environment

Bismuth citrate, as a “green” heavy metal, is used in various industries and can partially resolve the environmental problems related to heavy metal pollution . Therefore, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .

Zukünftige Richtungen

There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Some of them are also effective against tumoral cells, leishmaniasis, fungi, and viruses . Therefore, the future direction is to focus on the updates involving bismuth compounds, especially those with potent activity and low toxicity, desirable characteristics for developing new drugs .

Eigenschaften

IUPAC Name |

bismuth;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANERHPOLUMFRDC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiC6H5O7, C6H5BiO7 | |

| Record name | bismuth(III) citrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074330 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals, insoluble; [MSDSonline] | |

| Record name | Bismuth citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth citrate | |

CAS RN |

813-93-4 | |

| Record name | Bismuth citrate [USP:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N04867Y76N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.